molecular formula C16H15N5O2 B11007700 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide

Cat. No.: B11007700
M. Wt: 309.32 g/mol
InChI Key: KYDFBKHLWXMBCK-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular structure of this compound consists of three primary components: a pyridine ring, a 1,2,4-triazole ring, and a 4-methoxybenzyl substituent. The pyridine and triazole rings are connected through a carboxamide (-CONH-) linker, while the 4-methoxybenzyl group is attached to the triazole’s N3 position.

Key bond lengths and angles can be inferred from structurally similar compounds. For instance, in N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide, the pyridine and triazole rings exhibit near coplanarity, with a dihedral angle of 2.97° between their planes. This suggests strong conjugation across the carboxamide bridge, stabilized by resonance interactions between the carbonyl group and the triazole’s π-system. The C=O bond length in the carboxamide group is typically ~1.23 Å, while the C-N bonds adjacent to the carbonyl measure ~1.34 Å, consistent with partial double-bond character.

The 4-methoxybenzyl substituent introduces steric and electronic effects. The methoxy group’s oxygen atom engages in intramolecular interactions, such as hydrogen bonding with the triazole’s NH group, as observed in analogous triazole derivatives. Additionally, the benzyl ring’s orientation relative to the triazole core influences π-π stacking interactions in the solid state, as seen in compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the compound’s functional groups and electronic environment.

Infrared (IR) Spectroscopy :
The IR spectrum of this compound would exhibit characteristic absorptions for the carboxamide group, including a strong C=O stretch near 1660–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹. The triazole ring shows distinct peaks at 1500–1600 cm⁻¹ due to C=N stretching, while the methoxy group’s symmetric and asymmetric C-O-C vibrations appear near 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR :
    • The pyridine ring’s protons resonate as a multiplet in the δ 7.5–8.5 ppm range, with deshielding effects from the electron-withdrawing carboxamide group.
    • The triazole’s NH proton appears as a broad singlet near δ 12–13 ppm.
    • The 4-methoxybenzyl group’s aromatic protons split into two doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) due to para-substitution, while the methoxy group’s protons resonate as a singlet at δ 3.8 ppm.
  • ¹³C NMR :
    • The carboxamide carbonyl carbon appears at δ 165–170 ppm.
    • Pyridine carbons adjacent to the carboxamide group are deshielded (δ 150–155 ppm), while triazole carbons resonate at δ 140–145 ppm.

Mass Spectrometry :
The molecular ion peak ([M+H]⁺) is expected at m/z 352.1 (C₁₇H₁₆N₅O₂). Fragmentation patterns include loss of the methoxybenzyl group (m/z 231.1) and cleavage of the carboxamide linker (m/z 106.0 for pyridine-2-carboxamide).

Crystallographic Analysis and Conformational Studies

X-ray crystallography of analogous compounds reveals critical details about the target molecule’s solid-state conformation. For example, N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide crystallizes in a monoclinic system with a dihedral angle of 2.97° between the pyridine and triazole rings, indicating near coplanarity. This alignment facilitates intramolecular N-H···O hydrogen bonding between the triazole’s NH and the carboxamide’s carbonyl oxygen (bond length: ~2.05 Å).

In the crystal lattice, intermolecular N-H···N and N-H···O hydrogen bonds connect adjacent molecules into one-dimensional chains, while π-π stacking between triazole rings (centroid-centroid distance: 3.58 Å) stabilizes a two-dimensional supramolecular architecture. For this compound, the 4-methoxybenzyl group likely participates in additional van der Waals interactions, altering packing efficiency compared to simpler analogs.

Conformational flexibility is influenced by steric hindrance from the methoxybenzyl substituent. Molecular docking studies of related pyridine-triazole hybrids, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, demonstrate that bulky substituents induce torsional strain, reducing planarity. However, hydrogen bonding with residues like Asnα101 and Thrα179 in biological targets can stabilize specific conformations.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-23-12-7-5-11(6-8-12)10-14-18-16(21-20-14)19-15(22)13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H2,18,19,20,21,22)

InChI Key

KYDFBKHLWXMBCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Preparation

The synthesis begins with the formation of a hydrazone intermediate. 4-Methoxybenzylhydrazine reacts with pyridine-2-carbaldehyde in ethanol under reflux to yield the hydrazone. This step typically achieves >85% yield under mild conditions (60°C, 12 hours). The reaction mechanism involves nucleophilic addition of the hydrazine to the aldehyde, followed by dehydration.

Cyclization to 1,2,4-Triazole

The hydrazone undergoes cyclization in the presence of a dehydrating agent, such as phosphoryl chloride (POCl3), at 100°C for 6 hours. This step forms the 1,2,4-triazole ring, with the methoxybenzyl group positioned at the 3-position. Yields range from 70–80%, depending on solvent polarity. Tetrahydrofuran (THF) is preferred over ethanol due to superior cyclization efficiency.

Carboxamide Functionalization

The final step involves coupling the triazole intermediate with pyridine-2-carboxylic acid using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in dimethylformamide (DMF). Reaction conditions (25°C, 24 hours) yield the target compound at 65–75% purity, necessitating column chromatography for refinement.

One-Pot Parallel Synthesis Strategies

Amidines and Carboxylic Acid Coupling

A streamlined one-pot method utilizes amidine derivatives and pyridine-2-carboxylic acid in the presence of hydrazine hydrate. This approach, adapted from combinatorial chemistry protocols, employs standard peptide coupling reagents (e.g., EDCI/HOBt) in acetonitrile at 50°C for 8 hours. The reaction proceeds via:

  • Formation of an acylated amidine intermediate.

  • Cyclization with hydrazine to generate the triazole ring.
    Yields exceed 80% with a purity of >90% after recrystallization.

Ultrasound-Assisted Optimization

Incorporating ultrasound irradiation (25 kHz, 250 W) reduces reaction time from hours to minutes. For example, InCl3-catalyzed reactions in 50% ethanol at 40°C achieve 95% yield in 20 minutes. Ultrasonic cavitation enhances reactant mixing and accelerates cyclization, minimizing side products.

Catalytic and Solvent Effects on Reaction Efficiency

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Purity (%)
InCl350% EtOH409598
POCl3THF1007885
HATUDMF257290
EDCI/HOBtAcetonitrile508292

InCl3 emerges as the most efficient catalyst for one-pot syntheses, particularly under ultrasound irradiation. POCl3, while effective for cyclization, requires higher temperatures and yields lower purity.

Solvent Polarity Impact

Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide coupling but may hinder cyclization. Ethanol-water mixtures (50% EtOH) balance solubility and reaction kinetics, especially under ultrasonic conditions.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 5.42 (s, 2H, CH2), 3.78 (s, 3H, OCH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N triazole), 1250 cm⁻¹ (C-O methoxy).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the methoxybenzyl group and planar triazole-pyridine alignment. Key bond lengths include N1–C7 (1.332 Å) and C7–N2 (1.315 Å), consistent with 1,2,4-triazole geometry .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-[3-(4-hydroxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide.

    Reduction: Formation of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-amine.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide has potential applications in treating Alzheimer's disease due to its ability to prevent Aβ formation and reduce tau phosphorylation levels.

Case Study : In vitro studies demonstrated that the compound significantly decreased Aβ levels in APPswe-expressing cells by downregulating Amyloid Protein Precursor (APP) and BACE levels .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings : Similar triazole compounds have shown minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant bacterial strains . This suggests that this compound may have significant potential as an antimicrobial agent.

Antifungal Properties

The compound's structure allows it to interact with fungal cell membranes, potentially disrupting their integrity.

Case Study : A series of triazole derivatives were synthesized and evaluated for antifungal activity against Candida species. Some derivatives showed greater efficacy than fluconazole, indicating that modifications similar to those found in this compound could enhance antifungal potency .

Pharmacokinetics

In silico studies suggest that this compound meets the ADMET (absorption, distribution, metabolism, excretion, and toxicity) criteria without violating Lipinski’s rule of five. This indicates good drug-likeness and potential for oral bioavailability.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Core Structural Features

The compound shares structural similarities with N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (hereafter Compound A ), which lacks the 4-methoxybenzyl group. Key differences include:

  • Substituent Effects : The 4-methoxybenzyl group in the target compound introduces steric hindrance and alters electronic properties compared to Compound A.
  • Dihedral Angles : In Compound A, the pyridine and triazole rings are nearly coplanar (dihedral angle: 2.97°), stabilized by an intramolecular N–H⋯O hydrogen bond . The 4-methoxybenzyl group in the target compound likely disrupts this coplanarity, increasing the dihedral angle and modifying π-conjugation.

Intermolecular Interactions

  • Compound A : Forms a 2D supramolecular layer via intermolecular N–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.5842 Å, offset angle: 21.77°) .
  • The methoxy oxygen could participate in weak hydrogen bonds (e.g., C–H⋯O), altering crystal packing motifs.
Table 1: Structural Comparison of Triazole Derivatives
Property Compound A Target Compound
Substituent None at triazole position 3 4-Methoxybenzyl at position 3
Dihedral Angle (Pyridine-Triazole) 2.97° Likely >2.97° (inferred)
π-π Stacking Distance 3.5842 Å Potentially longer due to steric hindrance
Key Interactions N–H⋯O (intramolecular), π-π stacking N–H⋯O (intramolecular), C–H⋯O/π

Comparison with Other Triazole Derivatives

Electronic and Steric Modifications

  • N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: Incorporates a nitro group (electron-withdrawing) and a thiazolidinone ring.
  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate : Features a phenyl group and ester linkage. The ester group introduces polarity, contrasting with the amide group in the target compound, which favors hydrogen bonding .

Supramolecular Architectures

  • 4-Chlorophenyl[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone: Combines chlorophenyl and nitrofuryl groups. The nitro group facilitates dipole interactions, while the methoxybenzyl in the target compound may enhance hydrophobic packing .
  • N-[(4-Amino-5-sulfinyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide: Contains a sulfinyl group, which introduces chirality and strong hydrogen-bonding capacity, unlike the non-chiral methoxybenzyl group in the target compound .

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDescription
Molecular Formula C21H21N5O3
Molecular Weight 391.4 g/mol
IUPAC Name 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
InChI Key AKNFGVNPAYGSLQ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing triazole and indole moieties exhibit potent anticancer activities. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. A specific study demonstrated that triazole derivatives significantly reduced the viability of MDA-MB-231 breast cancer cells through apoptosis induction mechanisms involving caspase activation and PARP cleavage .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Triazole-based compounds have been documented to exhibit activity against a range of pathogens. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The triazole ring can interact with various biological targets, modulating enzyme activity critical for cellular processes such as proliferation and apoptosis. Specifically, it may inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on MCF-7 and MDA-MB-231 cell lines using the MTT assay. Compounds demonstrated IC50 values lower than conventional chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of triazole derivatives against four human pathogenic bacteria. The results indicated significant inhibition zones compared to control groups .
  • Enzyme Inhibition Studies : Research highlighted the inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These findings suggest a connection between enzyme inhibition and antiproliferative effects .

Q & A

Q. What are the optimized synthetic routes for N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl precursors. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere .
  • Coupling reactions : Amide bond formation using coupling agents like HATU or EDCI in solvents such as DMF or DCM .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity .
    Reaction monitoring via TLC or LC-MS ensures intermediate quality .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : Resolves bond lengths (e.g., triazole C–N bonds at ~1.31–1.34 Å) and dihedral angles between aromatic rings, critical for steric analysis .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 364.4) .

Advanced Research Questions

Q. How do structural features (e.g., dihedral angles) influence biological activity?

The dihedral angle between the triazole and pyridine rings (e.g., 12.5° in crystal structures) dictates steric interactions with target proteins . For example:

  • A smaller angle enhances planar stacking with kinase active sites, improving inhibition .
  • Methoxybenzyl substituents increase lipophilicity, affecting membrane permeability (logP ~2.8) .
    Comparative studies with analogs (e.g., replacing pyridine with pyrazine) show reduced activity due to altered π-π interactions .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
  • Solubility adjustments : Optimize DMSO concentration (<0.1%) to prevent aggregation .
  • Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference .
    For instance, conflicting cytotoxicity data may arise from variable metabolic degradation rates across cell models .

Q. What strategies are effective for improving target selectivity in kinase inhibition studies?

  • Molecular docking : Identify key residues (e.g., hinge region interactions with triazole N1) using software like AutoDock .
  • Selectivity screening : Test against kinase panels (e.g., 100+ kinases) to identify off-target binding .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands for selective degradation of targets .

Q. How does the electronic environment of the triazole ring affect reactivity in derivatization?

  • Electron-deficient triazole : Facilitates nucleophilic aromatic substitution at C5 with amines or thiols .
  • pH-dependent tautomerism : The 1H-1,2,4-triazole exists in equilibrium between 1H and 2H forms, influencing hydrogen-bonding capacity in aqueous media .
  • Chelation potential : The N2 and N4 positions coordinate with transition metals (e.g., Cu²+), enabling catalytic applications .

Methodological Considerations

Q. What analytical techniques are critical for stability studies under physiological conditions?

  • HPLC-DAD : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
  • Circular dichroism (CD) : Assess conformational changes in protein-ligand complexes .
  • DSC/TGA : Determine thermal stability (decomposition onset >200°C) .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins post-treatment .
  • Fluorescence polarization : Track competitive displacement of labeled probes (e.g., FITC-ATP analogs) .
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

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